molecular formula C17H17N3O2 B5472872 5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Katalognummer: B5472872
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: KRWDSSCEIUSOCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a ketone group at the 5-position, a phenyl substituent at the 1-position, and a pyridin-4-ylmethyl group attached via an amide linkage. This structure combines a conformationally constrained pyrrolidine core with aromatic and heteroaromatic substituents, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring hydrogen-bonding interactions (amide group) and π-π stacking (aromatic rings) .

Eigenschaften

IUPAC Name

5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-10-14(12-20(16)15-4-2-1-3-5-15)17(22)19-11-13-6-8-18-9-7-13/h1-9,14H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWDSSCEIUSOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

The compound's molecular formula is C19H17N5O2S2C_{19}H_{17}N_{5}O_{2}S^{2}, with a molecular weight of 411.5 g/mol. It features a pyrrolidine backbone substituted with a phenyl group and a pyridinylmethyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including our compound of interest. Research has demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Case Study: Cytotoxicity in A549 Cells

In a study assessing the anticancer activity of several 5-oxopyrrolidine derivatives, the following results were observed:

CompoundViability (%) at 100 µMComparison to Cisplatin
This compound66%Less effective than cisplatin (30% viability)
Compound A75%Similar to control
Compound B50%More effective than control

The compound exhibited a structure-dependent anticancer activity, with modifications in the substituents leading to varying degrees of cytotoxicity. The presence of free amino groups was particularly noted to enhance anticancer efficacy while minimizing cytotoxic effects on non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated extensively. The compound has shown promising activity against multidrug-resistant strains of bacteria.

Case Study: Antimicrobial Efficacy

In vitro testing against several pathogens yielded the following minimum inhibitory concentration (MIC) values:

PathogenMIC (µg/mL)Resistance Profile
Staphylococcus aureus12.5Methicillin-resistant
Escherichia coli25Multidrug-resistant
Klebsiella pneumoniae10Carbapenem-resistant

The compound demonstrated potent activity against resistant strains, suggesting its potential as a lead candidate for developing new antimicrobial agents .

The primary mechanism through which this compound exerts its effects involves modulation of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is implicated in various physiological processes, including inflammation and pain modulation. By acting as a modulator of MRGPRX2, the compound may alleviate conditions associated with pseudo-allergic reactions and chronic itch .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Pyridine Hybrids
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents Evidence Source
5-oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide core; thiophene-oxadiazole and cyclohexyl groups 436.53 Thiophene-oxadiazole moiety
1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide linked to pyrazolo-pyridine; fluorophenyl and furan substituents Not reported 4-Fluorophenyl, pyrazolo-pyridine

Key Observations :

  • Substituent Diversity : The target compound’s pyridin-4-ylmethyl group contrasts with bulky heterocycles (e.g., thiophene-oxadiazole in or pyrazolo-pyridine in ), which may alter steric hindrance and binding pocket compatibility.
  • Aromatic vs.
Carboxamide Derivatives with Varied Linkers
Compound Name Carboxamide Substituent Core Structure Functional Implications Evidence Source
(2RS,3RS)-2-(4-Chlorophenyl)-N-(3-(4-methylpiperazin-1-yl)propyl)-5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide (13r) 3-(4-Methylpiperazin-1-yl)propyl linker Pyrrolidine with sulfamoylphenyl Enhanced solubility (piperazine) and target affinity (sulfamoyl)
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone core Thiazolidinone-pyridine hybrid Conformational rigidity (thiazolidinone)

Key Observations :

  • Core Rigidity: The thiazolidinone ring in imposes greater conformational constraint compared to the pyrrolidine core, which may limit binding mode adaptability.
Electronic and Physicochemical Properties
Compound Class Functional Groups Potential Impact Example Compounds
Pyrrolidine-3-carboxamides Amide, ketone, pyridine High polarity; moderate logP Target compound , Compound 13r
Dihydropyridines (DHPs) Thioether, cyano, furyl Electron-deficient cores; variable redox activity AZ257, AZ331

Key Observations :

  • Electron Effects: The target compound lacks electron-withdrawing groups (e.g., cyano in ), which may reduce electrophilic reactivity but improve metabolic stability.
  • Molecular Weight : At ~436 g/mol (analogue in ), the target compound aligns with Lipinski’s rule of five, whereas bulkier derivatives (e.g., ) may face bioavailability challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for 5-oxo-1-phenyl-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide?

  • Methodology :

  • Multi-step synthesis involving nucleophilic substitutions, cyclization, and amide coupling (e.g., coupling pyrrolidine-3-carboxylic acid derivatives with pyridinylmethylamine) .
  • Key parameters:
  • Temperature : 60–80°C for cyclization steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Use of coupling agents like HATU or EDC for amide bond formation .
  • Purity optimization: Employ HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. Which spectroscopic and computational methods are most effective for structural characterization?

  • Methodology :

  • NMR : 1H/13C NMR to confirm pyrrolidine ring conformation, phenyl, and pyridinylmethyl substituents .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
  • Computational modeling : Density Functional Theory (DFT) to predict 3D conformation and electrostatic potential surfaces .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays :
  • Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram- bacteria) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Target identification : Use SPR (Surface Plasmon Resonance) to screen for protein binding (e.g., kinases, GPCRs) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2, EGFR) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and ligand-protein dynamics .
  • Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bond donors at pyrrolidine carbonyl) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodology :

  • Orthogonal assays : Validate antimicrobial activity with time-kill curves alongside MIC to confirm static vs. cidal effects .
  • Metabolic stability testing : Use liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
  • Batch consistency : Compare HPLC purity and crystallinity (PXRD) across studies to isolate compound quality as a variable .

Q. What strategies enhance bioactivity through derivatization?

  • Methodology :

  • SAR studies :
  • Modify pyridinylmethyl group: Introduce electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
  • Replace phenyl with heteroaromatic rings (e.g., thiophene) to improve solubility .
  • Click chemistry : Azide-alkyne cycloaddition to append fluorophores for cellular uptake tracking .

Q. How does chemical stability vary under physiological conditions?

  • Methodology :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS .
  • Light/oxidation stability : ICH guidelines with UV irradiation (320–400 nm) and 3% H2O2 to identify vulnerable sites (e.g., pyrrolidone ring) .

Q. How to design target-specific assays for mechanism-of-action studies?

  • Methodology :

  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in WT vs. gene-edited cell lines .
  • Thermal shift assay : Monitor protein melting temperature shifts upon compound binding (e.g., with SYPRO Orange dye) .
  • Transcriptomics : RNA-seq to identify differentially expressed pathways post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.